molecular formula C5H2Cl2FNO2S B6165306 3-chloro-6-fluoropyridine-2-sulfonyl chloride CAS No. 1261586-05-3

3-chloro-6-fluoropyridine-2-sulfonyl chloride

Cat. No.: B6165306
CAS No.: 1261586-05-3
M. Wt: 230
InChI Key:
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Description

3-chloro-6-fluoropyridine-2-sulfonyl chloride is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfonyl chloride group. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoropyridine-2-sulfonyl chloride typically involves the chlorosulfonylation of fluorinated pyridines. One common method is the Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO (a stable SO2 surrogate) in the presence of hydrochloric acid and a copper catalyst . This method allows for the isolation of the sulfonyl chloride after aqueous workup or its direct conversion into the sulfonamide by simple addition of an amine after the completion of the Sandmeyer reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications. The scalability of the Sandmeyer-type sulfonyl chloride synthesis has been demonstrated on a 20-gram scale, yielding the corresponding heterocyclic sulfonyl chloride in 80% yield and excellent purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines to form sulfonamides.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines are commonly used in substitution reactions to form sulfonamides.

    Reducing Agents: Various reducing agents can be employed to reduce the sulfonyl chloride group.

    Catalysts: Palladium catalysts are often used in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Reduced Sulfonyl Derivatives: Formed through reduction reactions.

    Coupled Products: Formed through Suzuki–Miyaura coupling reactions.

Scientific Research Applications

3-chloro-6-fluoropyridine-2-sulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the development of biologically active molecules.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoropyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and other reagents. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of sulfonamides and other derivatives . The presence of chlorine and fluorine atoms on the pyridine ring also influences the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoropyridine-3-sulfonyl chloride
  • 3-chloro-2-fluoropyridine-6-sulfonyl chloride

Uniqueness

3-chloro-6-fluoropyridine-2-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the sulfonyl chloride group, makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

1261586-05-3

Molecular Formula

C5H2Cl2FNO2S

Molecular Weight

230

Purity

95

Origin of Product

United States

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